molecular formula C17H13BrN2O2 B5140987 (4E)-4-[(4-bromophenyl)methylidene]-1-(4-methylphenyl)pyrazolidine-3,5-dione CAS No. 5201-82-1

(4E)-4-[(4-bromophenyl)methylidene]-1-(4-methylphenyl)pyrazolidine-3,5-dione

Cat. No.: B5140987
CAS No.: 5201-82-1
M. Wt: 357.2 g/mol
InChI Key: NLIRNWUZRHAAJR-XNTDXEJSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4E)-4-[(4-bromophenyl)methylidene]-1-(4-methylphenyl)pyrazolidine-3,5-dione is a synthetic organic compound characterized by its unique structure, which includes a bromophenyl group and a methylphenyl group attached to a pyrazolidine-3,5-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-[(4-bromophenyl)methylidene]-1-(4-methylphenyl)pyrazolidine-3,5-dione typically involves the Knoevenagel condensation reaction. This reaction is performed by reacting 4-bromobenzaldehyde with 1-(4-methylphenyl)pyrazolidine-3,5-dione in the presence of a base such as piperidine or pyridine. The reaction is carried out under reflux conditions in a suitable solvent like ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

(4E)-4-[(4-bromophenyl)methylidene]-1-(4-methylphenyl)pyrazolidine-3,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of iodinated or other substituted derivatives.

Scientific Research Applications

(4E)-4-[(4-bromophenyl)methylidene]-1-(4-methylphenyl)pyrazolidine-3,5-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4E)-4-[(4-bromophenyl)methylidene]-1-(4-methylphenyl)pyrazolidine-3,5-dione involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4E)-4-[(4-bromophenyl)methylidene]-1-(4-methylphenyl)pyrazolidine-3,5-dione is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.

Properties

IUPAC Name

(4E)-4-[(4-bromophenyl)methylidene]-1-(4-methylphenyl)pyrazolidine-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrN2O2/c1-11-2-8-14(9-3-11)20-17(22)15(16(21)19-20)10-12-4-6-13(18)7-5-12/h2-10H,1H3,(H,19,21)/b15-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLIRNWUZRHAAJR-XNTDXEJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)Br)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=C(C=C3)Br)/C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30367416
Record name ZINC01228184
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30367416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5201-82-1
Record name ZINC01228184
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30367416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.